molecular formula C16H14BrNO3 B2517772 N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide CAS No. 553672-64-3

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide

Cat. No.: B2517772
CAS No.: 553672-64-3
M. Wt: 348.196
InChI Key: KGNHHRKBXHLLJD-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.2 g/mol It is characterized by the presence of a benzyl group, a bromo-substituted phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide typically involves the reaction of 4-bromo-2-formylphenol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired acetamide product. Common reagents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-14-6-7-15(13(8-14)10-19)21-11-16(20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNHHRKBXHLLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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